molecular formula C18H26N2O2 B5428229 1-(4-ALLYLPIPERAZINO)-2-(3,4-DIMETHYLPHENOXY)-1-PROPANONE

1-(4-ALLYLPIPERAZINO)-2-(3,4-DIMETHYLPHENOXY)-1-PROPANONE

Cat. No.: B5428229
M. Wt: 302.4 g/mol
InChI Key: HUSATBFIFJUXBC-UHFFFAOYSA-N
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Description

The compound is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .


Synthesis Analysis

Piperazines can be synthesized in the lab through several methods. One common method involves the reaction of 1,2-diamines with sulfonium salts . Another method involves the use of a base-free Pd (DMSO) 2 (TFA) 2 catalyst that enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many piperazine derivatives have pharmacological activity, such as antibacterial, antifungal, antileishmanial, anti-inflammatory, antitumor, and anti-cancer properties .

Future Directions

The future directions for research on a compound like “1-allyl-4-[2-(3,4-dimethylphenoxy)propanoyl]piperazine” could involve further exploration of its potential pharmacological activities, development of more efficient synthesis methods, or investigation of its mechanism of action .

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-5-8-19-9-11-20(12-10-19)18(21)16(4)22-17-7-6-14(2)15(3)13-17/h5-7,13,16H,1,8-12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSATBFIFJUXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)N2CCN(CC2)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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